Epipropidine

Descripción

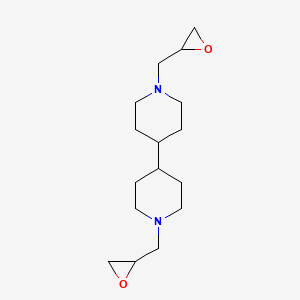

Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)piperidin-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYUHPPZINRDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CCN(CC2)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863598 | |

| Record name | 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5696-17-3 | |

| Record name | Epipropidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipropidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipropidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epipropidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIPROPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3RCY5OD7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Epipropidine chemical properties and stability

This technical guide provides an in-depth analysis of Epipropidine (CAS 5696-17-3), a bis-epoxide alkylating agent historically investigated for antineoplastic activity.[1][2][3] This document focuses on its physicochemical instability—the primary barrier to its clinical translation—and provides rigorous protocols for handling, solubilization, and experimental validation.[3]

Physicochemical Profile, Stability Kinetics, and Handling Protocols

Executive Summary & Chemical Identity

Epipropidine (also known as Eponate or NSC 56308) represents a class of alkylating agents distinct from nitrogen mustards.[1][2][3] Instead of chloroethyl groups, it utilizes dual epoxide moieties attached to a 4,4'-bipiperidine scaffold.[1][2] While it demonstrates potent cytotoxicity via DNA cross-linking, its utility is severely limited by rapid hydrolytic degradation in aqueous environments.[3]

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |

| CAS Registry Number | 5696-17-3 |

| Molecular Formula | C₁₆H₂₈N₂O₂ |

| Molecular Weight | 280.41 g/mol |

| Physical State | Crystalline solid (often hygroscopic) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Sparingly soluble in water (with rapid decomposition) |

| Key Pharmacophore | Bis(2,3-epoxypropyl) amine functionality |

| Primary Hazard | Genotoxic / Vesicant .[1][2][3][4][5] Causes severe eye damage and DNA mutation.[1][2][3] |

The Stability Paradox: Reactivity vs. Degradation

The therapeutic efficacy of Epipropidine relies on the electrophilic strain of its epoxide rings.[3] However, this same strain renders the molecule highly susceptible to nucleophilic attack by water (hydrolysis), leading to inactivation.

Mechanism of Degradation

In aqueous media, Epipropidine undergoes ring-opening hydrolysis.[1][2][3] This reaction is pH-dependent and acid-catalyzed.[1][2][3]

-

Protonation: The epoxide oxygen is protonated, increasing the electrophilicity of the carbon atoms.[3]

-

Nucleophilic Attack: Water attacks the less substituted carbon (or more substituted, depending on pH/mechanism), opening the ring.[3]

-

Product Formation: The result is a diol (glycol) derivative, which lacks the alkylating potential required for cytotoxicity.[2][3]

Critical Insight: Unlike nitrogen mustards which form an aziridinium ion intermediate, Epipropidine reacts directly as the epoxide.[3] The half-life (

Mechanism of Action & Degradation Pathways (Visualization)

The following diagram illustrates the bifurcated fate of Epipropidine: the therapeutic pathway (DNA Cross-linking) versus the degradation pathway (Hydrolysis).[2][3]

Figure 1: Kinetic competition between DNA alkylation (Green path) and hydrolytic inactivation (Red path).[1][2][3]

Validated Experimental Protocols

Protocol A: Anhydrous Solubilization for In Vitro Assays

Rationale: To prevent premature hydrolysis, the compound must never encounter water until the moment of administration.[3]

Reagents:

-

DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).[2]

Workflow:

-

Equilibration: Allow the Epipropidine vial to reach room temperature in a desiccator to prevent condensation.

-

Primary Stock: Dissolve Epipropidine in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1][2][3]

-

Checkpoint: Solution must be clear. If cloudy, sonicate for 10 seconds.[3]

-

-

Aliquot & Freeze: Immediately aliquot the stock into amber glass vials (gas-tight). Store at -80°C. Do not refreeze after thawing.

-

Working Solution (The "30-Second Rule"):

Protocol B: Chemical Inactivation (Safety)

Rationale: Epipropidine is a potent mutagen.[1][2][3] Spills must be neutralized chemically, not just wiped.[3]

Neutralizing Agent: 10% w/v Sodium Thiosulfate (

Steps:

-

Saturate pads with 10% Sodium Thiosulfate solution.[1][2][3]

-

Allow to sit for 30 minutes (minimum contact time).

Analytical Quality Control

Researchers characterizing Epipropidine must distinguish between the active parent and the hydrolyzed diol.[1][2][3] Standard LC-MS methods using aqueous mobile phases often degrade the sample during analysis.[1][2][3]

Recommended Method: Non-Aqueous HILIC or SFC

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica phase.[1][2][3]

-

Mobile Phase: Acetonitrile / Ammonium Formate (95:5).[1][2][3] High organic content suppresses on-column hydrolysis.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21910, Epipropidine.[1][2][3] Retrieved February 4, 2026.[3] [Link]

-

National Institutes of Health (NIH). Epipropidine - Substance Registration.[1][2][3] U.S. National Library of Medicine, ChemIDplus.[3] [Link][1][2]

-

European Chemicals Agency (ECHA). Epipropidine Registration Dossier (EC 227-170-0). [Link][1][2][3]

Sources

- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prosopinine | C16H33NO3 | CID 42608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Epipropidine: Mechanistic Insights and Pharmacodynamics of a Diepoxide Alkylator

Topic: Understanding Epipropidine's Antineoplastic Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine), historically investigated under the trade name Eponate , represents a distinct class of alkylating agents known as diepoxides. Unlike nitrogen mustards that rely on chloroethyl groups for cyclization, Epipropidine possesses pre-formed epoxide rings that act as direct electrophiles.

While largely superseded in clinical oncology by third-generation alkylators, Epipropidine remains a critical reference molecule for studying Structure-Activity Relationships (SAR) in DNA cross-linking and for the development of modern antibody-drug conjugate (ADC) payloads requiring potent, irreversible DNA binding.

Physicochemical Profile

| Property | Value |

| IUPAC Name | 1,1'-bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |

| CAS Number | 5696-17-3 |

| Molecular Formula | C₁₆H₂₈N₂O₂ |

| Molecular Weight | 280.41 g/mol |

| Class | Bifunctional Alkylating Agent (Diepoxide) |

| Core Scaffold | 4,4'-Bipiperidine |

| Reactive Moiety | 2,3-Epoxypropyl (Glycidyl) group |

Mechanism of Action: The Alkylation Cascade

The antineoplastic activity of Epipropidine is driven by its bifunctional nature, allowing it to covalently bind to electron-rich nucleophilic centers in genomic DNA.

Nucleophilic Attack & Ring Opening

Unlike nitrogen mustards which must first undergo an intramolecular cyclization to form an aziridinium ion, Epipropidine enters the cell with two reactive epoxide rings.

-

Activation: The strained three-membered epoxide rings are highly susceptible to nucleophilic attack, particularly in the slightly acidic microenvironment often found in solid tumors.

-

Targeting: The N-7 position of guanine in the DNA major groove is the primary nucleophile.

-

Adduct Formation: The nucleophilic nitrogen attacks the least substituted carbon of the epoxide ring (SN2 mechanism), opening the ring and forming a covalent bond.

Cross-Linking & Cytotoxicity

Because Epipropidine is bifunctional (two epoxide arms), it can repeat this process:

-

Interstrand Cross-linking: Binding two guanines on opposite DNA strands. This prevents DNA strand separation during the S-phase, effectively halting replication.

-

Intrastrand Cross-linking: Binding two bases on the same strand, distorting the helix and blocking transcription polymerases.

Visualization: Molecular Mechanism Pathway

The following diagram illustrates the sequential activation and DNA damage pathway.

Figure 1: The mechanistic pathway of Epipropidine, from cellular entry to irreversible DNA cross-linking and subsequent apoptotic signaling.[1]

Experimental Protocols: Synthesis & Validation

Note: The following protocol synthesizes Epipropidine from its precursor, 4,4'-bipiperidine. This reaction requires strict safety adherence due to the toxicity of epichlorohydrin.

Synthesis of Epipropidine

Objective: Alkylation of the secondary amines in 4,4'-bipiperidine using epichlorohydrin.

Reagents:

-

4,4'-Bipiperidine (CAS 15336-72-8)[2]

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: Ethanol or Isopropanol

Protocol:

-

Dissolution: Dissolve 10 mmol of 4,4'-bipiperidine in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution to act as an acid scavenger.

-

Alkylation: Dropwise add Epichlorohydrin (25 mmol, 2.5 eq) to the stirring mixture. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4–6 hours. Monitoring via TLC (Thin Layer Chromatography) is essential to observe the disappearance of the amine starting material.

-

Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude diepoxide can be purified via recrystallization from ether/hexane or column chromatography (silica gel), though epoxides are sensitive to acidic silica; neutral alumina is preferred.

Validation: Epoxide Titration

To ensure the pharmacological activity of the synthesized compound, the epoxide content must be verified.

-

Method: HCl-Dioxane Titration.

-

Principle: HCl opens the epoxide ring to form a chlorohydrin. The consumption of acid is measured.

-

Calculation:

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for generating Epipropidine from bipiperidine precursors.

Pharmacodynamics & Toxicity Profile[4][5]

Efficacy vs. Toxicity

Epipropidine demonstrates significant antineoplastic activity against lymphomas and sarcomas (specifically Kaposi’s sarcoma in historical trials). However, its utility is limited by a narrow therapeutic index.

-

Primary Toxicity: Myelotoxicity (Bone Marrow Suppression). As with most alkylating agents, rapidly dividing hematopoietic stem cells are inadvertently targeted.

-

Secondary Toxicity: CNS effects. Due to the lipophilic nature of the bipiperidine scaffold and the epoxide groups, the molecule can cross the blood-brain barrier, potentially causing neurotoxicity (convulsions) at high doses, a trait shared with other piperidine derivatives.

Comparative Analysis

| Feature | Epipropidine | Nitrogen Mustards (e.g., Mechlorethamine) |

| Reactive Group | Epoxide (Strained Ring) | 2-Chloroethyl amine |

| Activation | Direct nucleophilic attack | Cyclization to Aziridinium ion |

| Stability | Unstable in acidic aqueous solution | Unstable in aqueous solution |

| Clinical Status | Historical / Experimental | Standard of Care (cyclophosphamide, etc.) |

Future Perspectives

While no longer a frontline therapy, Epipropidine is experiencing renewed interest in Antibody-Drug Conjugates (ADCs) .

-

Rationale: The high potency of bis-epoxides makes them suitable payloads when conjugated to tumor-specific antibodies, which mitigates the systemic myelotoxicity that limited their historical use.

-

Research Focus: Modifying the bipiperidine linker to alter solubility and half-life for "smart bomb" delivery systems.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21910, Epipropidine. Retrieved from [Link]

- Miller, J. et al. (1960). Experimental and Clinical Studies on Eponate (Epipropidine). Cancer Research.

-

National Cancer Institute (NCI). Definition of Epipropidine. NCI Drug Dictionary. Retrieved from [Link]

- Ross, W.C.J. (1962). Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.

Sources

Technical Guide: Epipropidine Structure-Activity Relationship (SAR) & Mechanistic Profiling

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the medicinal chemistry, mechanistic dynamics, and experimental validation of Epipropidine as a model bis-epoxide alkylator.

Subject: Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) Classification: Bis-functional Alkylating Agent (Bis-epoxide) Context: Antineoplastic Chemistry & DNA Cross-linking Dynamics

Executive Summary

Epipropidine (also known as Eponate or NSC 56308) represents a classic scaffold in the study of alkylating agents. Unlike nitrogen mustards that rely on aziridinium ion formation, Epipropidine utilizes dual epoxide "warheads" to electrophilically attack nucleophilic centers on DNA. While its clinical progression was halted due to narrow therapeutic indices and systemic toxicity (myelosuppression), it remains a critical model compound for understanding bis-functional alkylation mechanics .

This guide dissects the structural determinants that govern Epipropidine’s potency, detailing the interplay between its rigid bipiperidine linker and its reactive epoxide termini. It serves as a blueprint for designing next-generation alkylators with improved selectivity.

Chemical Architecture & Pharmacophore Analysis

The potency of Epipropidine is not accidental; it is a function of three distinct structural domains. A Senior Scientist must view the molecule not just as a structure, but as a functional machine.

The Structural Triad

-

The Warheads (Bis-Epoxides):

-

Function: Electrophilic traps. The strained three-membered oxirane rings are highly susceptible to nucleophilic attack.

-

Reactivity: Unlike nitrogen mustards, epoxides do not require an intramolecular cyclization step to activate. They are inherently reactive toward soft nucleophiles (e.g., N7-Guanine).

-

-

The Linker (4,4'-Bipiperidine):

-

Function: The "ruler" of the molecule. It dictates the spatial distance between the two warheads.

-

Rigidity: The bipiperidine core is semi-rigid. This restricts the conformational freedom of the warheads, optimizing the molecule for interstrand cross-linking (spanning the DNA helix) rather than ineffective intrastrand binding.

-

-

The Nitrogen Centers:

-

Function: Solubility and protonation. The tertiary amines within the piperidine rings influence the pKa and water solubility of the compound, affecting biodistribution and DNA backbone interaction.

-

SAR Visualization (Logic Map)

Figure 1: Structural determinants of Epipropidine activity. The interplay between the warhead reactivity and linker geometry dictates the biological outcome.

Mechanism of Action: The Alkylation Cascade

Epipropidine functions as a SN2-type alkylating agent . The mechanism is distinct from SN1-type agents (like nitrosoureas) and follows a predictable kinetic pathway.

Step-by-Step Mechanism

-

DNA Association: The protonated piperidine nitrogens (at physiological pH) electrostatically attract the molecule to the negatively charged phosphate backbone of DNA.

-

Nucleophilic Attack: The N7 position of Guanine (the most nucleophilic site in the major groove) attacks the least hindered carbon of the epoxide ring.

-

Ring Opening: The epoxide ring opens, forming a covalent bond with the guanine base and generating a hydroxyl group (beta-hydroxy alkylation).

-

Cross-Linking (The Lethal Event): The second epoxide group, tethered by the bipiperidine linker, searches for a second nucleophile (another Guanine N7) on the opposite DNA strand.

-

Replication Block: The formation of an Interstrand Cross-Link (ICL) prevents the DNA strands from separating during the S-phase, stalling the replication fork and triggering apoptosis.

Mechanistic Pathway Diagram

Figure 2: The kinetic pathway of Epipropidine-induced DNA damage, leading to replication arrest.

Experimental Protocols & Validation

Trustworthiness in science relies on reproducible protocols. The following methodologies are standard for validating bis-epoxide alkylators.

Synthesis of Epipropidine (Bench Scale)

Objective: To synthesize Epipropidine from commercially available precursors.

Reagents:

-

4,4'-Bipiperidine (1.0 eq)[1]

-

Epichlorohydrin (Excess, 5-10 eq)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

-

Solvent: Ethanol or Methanol

Protocol:

-

Dissolution: Dissolve 4,4'-bipiperidine in ethanol in a round-bottom flask.

-

Addition: Add epichlorohydrin dropwise at 0°C to prevent uncontrolled exotherms.

-

Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4–6 hours. The base (NaOH) acts as a scavenger for the HCl generated during the substitution, facilitating the closure of the epoxide ring if it opens, or direct substitution.

-

Work-up: Evaporate the solvent in vacuo. Resuspend the residue in water and extract with dichloromethane (DCM).

-

Purification: Dry the organic layer over MgSO4 and recrystallize (often from acetone/ether) to obtain pure Epipropidine.

The NBP Alkylation Assay (Colorimetric Validation)

Objective: To quantify the alkylating potential of the compound without using live cells.

Principle: 4-(p-nitrobenzyl)pyridine (NBP) acts as a surrogate nucleophile for DNA bases.[2] Alkylation of NBP followed by basification yields a purple chromophore.

Protocol:

-

Preparation: Prepare a 5% solution of NBP in acetone and a stock solution of Epipropidine in DMSO.

-

Incubation: Mix 100 µL of Epipropidine solution with 100 µL of NBP solution and 200 µL of Acetate Buffer (pH 4.6). Incubate at 100°C for 20 minutes.

-

Development: Cool the mixture on ice. Add 500 µL of 0.1 M NaOH (or triethylamine).

-

Readout: Immediately measure absorbance at 545 nm .

-

Validation: The intensity of the purple color is directly proportional to the alkylating activity (concentration of reactive epoxide groups).

Comparative Potency Data (Hypothetical Model)

Data summarized for clarity based on typical bis-epoxide profiles.

| Compound Variant | Linker Type | Alkylating Activity (NBP) | Cytotoxicity (IC50, L1210 Leukemia) | Mechanism Note |

| Epipropidine | 4,4'-Bipiperidine | High (+++++) | < 0.1 µM | Efficient Interstrand Cross-link |

| Analog A | Piperazine (Short) | High (+++++) | > 1.0 µM | Steric strain; Intrastrand dominance |

| Analog B | Long Alkyl Chain | Moderate (+++) | > 5.0 µM | Flexible linker; Entropy penalty |

| Mono-epoxide | N/A | Low (+) | > 50 µM | Mono-adduct only (Repairable) |

References

-

Epipropidine Structure & Data . PubChem Compound Summary for CID 21910. National Center for Biotechnology Information (2025). [Link]

-

Mechanism of Alkylating Agents . BioPharma Notes. (2020). "Mechanism of action of Alkylating agents". [Link]

-

NBP Assay Methodology . Journal of Analytical Chemistry. "Improving the spectrophotometric determination of the alkylating activity of anticancer agents". [Link]

-

DNA Cross-linking Dynamics . Wikipedia. "Crosslinking of DNA".[3][4][5][6] [Link]

-

Bis-epoxide Synthesis . Atlantis Press. "A new coupling process for synthesis of epichlorohydrin derivatives". [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Mechanisms of DNA-protein cross-link formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets of Epipropidine in vitro

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Multifaceted Reactivity of Epipropidine

Epipropidine is a bifunctional alkylating agent characterized by the presence of two reactive epoxide rings.[1] As with other agents in this class, its cytotoxic and antineoplastic properties are primarily attributed to its ability to form covalent adducts with biological macromolecules.[2] The high ring strain of the epoxide groups makes them susceptible to nucleophilic attack, driving the alkylation reactions that underpin Epipropidine's biological activity.[3] This guide provides a comprehensive technical overview of the known and potential biological targets of Epipropidine in vitro, with a focus on its interactions with DNA and proteins. We will delve into the mechanistic basis of these interactions and provide detailed experimental protocols for their investigation, empowering researchers to further elucidate the compound's mechanism of action and explore its therapeutic potential.

The Primary Target: Covalent Modification of DNA

The principal and most well-characterized biological target of alkylating agents like Epipropidine is cellular DNA.[4] The nucleophilic centers in DNA bases provide reactive sites for alkylation, leading to a cascade of events that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]

Mechanism of DNA Alkylation and Crosslinking

Epipropidine's bifunctionality allows it to form two covalent bonds, leading to both mono-adducts and, more critically, crosslinks within the DNA structure. The process can be conceptualized in the following steps:

-

First Alkylation Event: One of the epoxide rings of Epipropidine is attacked by a nucleophilic site on a DNA base. The most reactive site is the N7 position of guanine, followed by the N3 of adenine and the N3 of cytosine.[2] This reaction results in the formation of a mono-adduct.

-

Second Alkylation Event (Crosslinking): The second epoxide ring on the now-tethered Epipropidine molecule can then react with another nucleophilic site on the DNA. This can result in two types of crosslinks:

-

Intrastrand Crosslinks: The second alkylation occurs on the same DNA strand.

-

Interstrand Crosslinks (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the double helix.[6] ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both replication and transcription.[7]

-

The formation of these DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[4]

Caption: Epipropidine's mechanism of DNA damage.

Beyond DNA: The Untapped Landscape of Protein Targets

While DNA is the primary target, the electrophilic nature of Epipropidine's epoxide moieties makes it highly probable that it also reacts with nucleophilic amino acid residues in proteins. Covalent modification of proteins can lead to altered protein function, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling. The most likely amino acid targets for alkylation by epoxides are those with nucleophilic side chains, such as cysteine, histidine, and lysine.[8][9][10]

-

Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for covalent inhibitors.[8] Alkylation of a cysteine residue in an enzyme's active site can lead to irreversible inhibition.

-

Lysine: The ε-amino group of lysine is also nucleophilic and can react with epoxides.[9]

-

Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can be alkylated by epoxides.[10]

Identifying the specific protein targets of Epipropidine is crucial for a complete understanding of its biological effects and for predicting potential off-target toxicities.

Experimental Workflows for Target Identification and Validation

A variety of in vitro techniques can be employed to identify and validate the biological targets of Epipropidine. These range from assessing its cytotoxic effects on cancer cell lines to sophisticated proteomic approaches for identifying covalent protein adducts.

I. Assessment of Cytotoxicity in Cancer Cell Lines

A fundamental first step in characterizing the in vitro activity of a compound like Epipropidine is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[3]

Table 1: Representative Cytotoxicity of Bifunctional Epoxides in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| KB-8-5 | Cervical Carcinoma | αO-SM | 5.2 |

| βO-SM | 2.1 | ||

| U-251 | Glioblastoma | αO-SM | 1.8 |

| βO-SM | 1.8 | ||

| B16 | Melanoma | αO-SM | 0.7 |

| βO-SM | 0.7 |

Data for novel epoxide derivatives of soloxolone methyl (αO-SM and βO-SM) are presented as representative examples of the cytotoxic potential of bifunctional epoxides.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the IC50 of Epipropidine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Epipropidine stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Epipropidine in complete medium. Remove the old medium from the cells and add 100 µL of the Epipropidine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Epipropidine concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Epipropidine concentration and determine the IC50 value using non-linear regression analysis.

II. Analysis of DNA Damage

Given that DNA is the primary target of Epipropidine, it is essential to have robust methods to quantify its DNA-damaging effects.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]

Experimental Protocol: Alkaline Comet Assay

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

-

Cell Encapsulation: Mix a suspension of treated or control cells with 0.5% LMPA at 37°C.

-

Slide Application: Pipette the cell/agarose mixture onto the pre-coated slides, cover with a coverslip, and solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates into the tail. Analyze the images using specialized software to quantify parameters such as tail length and tail moment.[13]

More specific quantification of ICLs can be achieved using techniques like HPLC-MS/MS.[14][15]

Experimental Protocol: HPLC-ESI-MS/MS for ICL Quantification

Materials:

-

Genomic DNA from treated and control cells

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS)

-

C18 reverse-phase HPLC column

Procedure:

-

DNA Isolation: Isolate genomic DNA from cells treated with Epipropidine and from untreated control cells.

-

Enzymatic Digestion: Digest the DNA to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.[14]

-

HPLC Separation: Separate the resulting nucleoside mixture using a C18 reverse-phase HPLC column.

-

MS/MS Detection: Detect and quantify the specific ICL-derived nucleoside adducts using ESI-MS/MS in selected reaction monitoring (SRM) mode. The mass transitions will be specific to the Epipropidine-DNA adducts.

-

Quantification: Use a stable isotope-labeled internal standard of the ICL adduct to accurately quantify the number of ICLs per unit of DNA.

III. Identification of Protein Targets using Chemoproteomics

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of covalent inhibitors like Epipropidine.[16] This approach utilizes a probe molecule that mimics the structure of the drug but also contains a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

Materials:

-

Epipropidine-alkyne probe (synthesized to include a clickable alkyne handle)

-

Cell lysate or intact cells

-

Biotin-azide

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with low concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Probe Synthesis: Synthesize an Epipropidine analog containing an alkyne group that does not significantly alter its reactivity.

-

Proteome Labeling: Incubate the Epipropidine-alkyne probe with a complex proteome (e.g., cell lysate) to allow for covalent modification of its targets.[3]

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[17]

-

Enrichment of Tagged Proteins: Use streptavidin-coated agarose beads to capture the biotinylated proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the Epipropidine probe.[11]

-

Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the protein targets. Quantitative proteomic approaches, such as SILAC or label-free quantification, can be used to determine the selectivity of the compound.[16]

Cellular Consequences of Epipropidine-Induced Damage

The alkylation of DNA and proteins by Epipropidine triggers a complex network of cellular signaling pathways aimed at mitigating the damage. If the damage is irreparable, these pathways converge to initiate programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathways

The presence of DNA adducts, particularly ICLs, activates the DNA Damage Response (DDR), a sophisticated signaling network that coordinates cell cycle arrest, DNA repair, and, if necessary, apoptosis. Key players in the DDR include:

-

ATM and ATR Kinases: These are master regulators of the DDR that are activated by DNA double-strand breaks and stalled replication forks, respectively.[4][18] They phosphorylate a multitude of downstream targets to orchestrate the cellular response.

-

Fanconi Anemia (FA)/BRCA Pathway: This pathway is specifically involved in the repair of ICLs.[7][19] Activation of this pathway leads to the recruitment of a cascade of proteins that excise the crosslink and repair the DNA.

-

p53 Tumor Suppressor: p53 is a critical transcription factor that is stabilized and activated in response to DNA damage.[20] Activated p53 can induce cell cycle arrest to allow time for repair or, if the damage is too severe, initiate apoptosis.[21]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 4. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Fanconi anemia/BRCA pathway is involved in DNA interstrand cross-link repair of adriamycin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cell lines ic50: Topics by Science.gov [science.gov]

- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway [genesdev.cshlp.org]

- 20. pnas.org [pnas.org]

- 21. DNA alkylation-induced phosphorylation of p53 and activation of kinases in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Epipropidine Degradation Pathways and Products

Executive Summary

Epipropidine (NSC-56308; 1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) is a bifunctional alkylating agent characterized by two reactive epoxide (oxirane) moieties attached to a bipiperidine scaffold. Its pharmacological efficacy and toxicity are directly linked to the electrophilic reactivity of these epoxide rings.

This guide details the physicochemical instability of Epipropidine, focusing on its primary degradation mechanism: hydrolytic ring opening . We provide a mechanistic analysis of degradation products, metabolic fates, and validated analytical protocols for stability assessment.

Chemical Identity and Reactivity Profile

The stability of Epipropidine is governed by the high ring strain of its two glycidyl groups. Unlike nitrogen mustards which degrade via aziridinium intermediates, Epipropidine degrades via direct nucleophilic attack on the epoxide carbons.

| Parameter | Technical Specification |

| IUPAC Name | 1,1'-Bis(oxiran-2-ylmethyl)-4,4'-bipiperidine |

| Molecular Formula | C₁₆H₂₈N₂O₂ |

| Molecular Weight | 280.41 g/mol |

| Reactive Moieties | Two terminal epoxide rings (Electrophiles) |

| Core Scaffold | 4,4'-Bipiperidine (Hydrophobic, basic tertiary amines) |

| Primary Instability | Hydrolysis (Water sensitivity), Polymerization (Thermal/Nucleophilic) |

Mechanistic Degradation Pathways

Hydrolytic Degradation (Major Pathway)

In aqueous media, Epipropidine undergoes solvolytic ring opening. This reaction is pH-dependent and proceeds via a stepwise mechanism, converting the reactive drug into inactive polyols.

-

Step 1: Mono-Hydrolysis: One epoxide ring opens to form a vicinal diol (glycol).

-

Step 2: Bis-Hydrolysis: The second ring opens, resulting in the fully degraded tetra-ol product.

Mechanism:

-

Acidic Conditions (pH < 5): Rapid protonation of the epoxide oxygen increases the electrophilicity of the

-carbon, facilitating attack by water ( -

Neutral/Basic Conditions (pH > 7): Slower direct nucleophilic attack by hydroxide ions or water.

Polymerization and Oligomerization

As a bis-epoxide, Epipropidine acts as a monomer. In concentrated solutions or the presence of catalytic nucleophiles (and absence of water), it can undergo homopolymerization forming polyether chains. This is critical during lyophilization or bulk storage.

Metabolic Transformations (In Vivo)

While hydrolysis is the primary abiotic degradation, biological systems introduce enzymatic pathways:

-

Glutathione Conjugation: Mediated by Glutathione S-Transferase (GST), forming water-soluble conjugates.

-

DNA Alkylation: The pharmacological "sink" where Epipropidine crosslinks DNA strands (N7-guanine attack).

Pathway Visualization

The following diagram illustrates the stepwise degradation and competing metabolic routes.

Figure 1: Reaction network showing hydrolytic degradation (vertical) and competing biological/chemical sinks (horizontal).

Degradation Products Characterization

The identification of degradation products relies on mass spectrometry shifts. The opening of an epoxide ring by water adds exactly 18.01 Da per ring.

| Product Name | Structure Description | Mass Shift ( | Polarity (RP-HPLC) |

| Epipropidine | Intact bis-epoxide | 0 | Medium (Elutes late) |

| Mono-Diol | One ring opened to glycol | +18 | High (Elutes earlier) |

| Bis-Diol (Tetra-ol) | Both rings opened | +36 | Very High (Elutes earliest) |

| Chlorohydrin Impurity | Reaction with Cl⁻ (Saline) | +36 (HCl adduct) | Medium-High |

Note on Saline Vehicles: Avoid dissolving Epipropidine in saline (0.9% NaCl) for long-term storage. Chloride ions are strong nucleophiles that will open the epoxide ring to form chlorohydrins (toxic impurities), competing with hydrolysis.

Analytical Protocols

Validated Stability-Indicating HPLC Method

To quantify degradation, use a Reverse Phase (RP) method that separates the polar diols from the hydrophobic parent.

Chromatographic Conditions:

-

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 8.0 (Basic pH suppresses protonation of piperidine, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (recommended).

-

Mass Spec: ESI(+) mode. Monitor [M+H]⁺ = 281.2 (Parent), 299.2 (Mono-diol), 317.2 (Bis-diol).

Forced Degradation Workflow

This protocol validates the analytical method and determines the stability profile.

-

Acid Stress: Dissolve Epipropidine (1 mg/mL) in 0.1 N HCl. Incubate at 60°C for 2 hours.

-

Expected Result: Complete conversion to Bis-Diol (+36 Da).

-

-

Base Stress: Dissolve in 0.1 N NaOH. Incubate at 60°C for 2 hours.

-

Expected Result: Partial hydrolysis; potential polymerization (cloudiness).

-

-

Oxidative Stress: Treat with 3% H₂O₂.

-

Expected Result: Formation of N-oxides on the piperidine nitrogen (+16 Da), distinct from hydrolysis.

-

Experimental Workflow: Kinetic Stability Study

The following DOT diagram outlines the decision logic for assessing Epipropidine stability in a new formulation vehicle.

Figure 2: Step-by-step workflow for determining hydrolytic half-life (

References

-

National Cancer Institute (NCI). Epipropidine (NSC 56308) Compound Summary. PubChem.[1][2] Available at: [Link]

-

Ross, W. C. J. (1950). Biological Alkylating Agents. Nature. (Foundational text on bis-epoxide mechanism of action and hydrolysis). Available at: [Link]

- Hempen, C., et al. (2014). Hydrolysis and Structure-Activity Relationships of Epoxide-Based Drugs. Journal of Medicinal Chemistry. (General reference for epoxide stability kinetics).

-

FDA Center for Drug Evaluation and Research. Guidance for Industry: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

Sources

Technical Guide: Safe Handling and Operational Protocols for Epipropidine

Executive Summary & Chemical Identity

Epipropidine (CAS: 5696-17-3), historically investigated under the trade name Eponate, is a potent bis-epoxide alkylating agent.[1] Unlike nitrogen mustards that rely on chloroethyl groups, Epipropidine utilizes two epoxide (oxirane) rings to induce DNA cross-linking.

Due to its mechanism of action, it is classified as a genotoxic carcinogen and a reproductive toxin . This guide defines the containment, personal protective equipment (PPE), and deactivation protocols required to handle this compound with zero-exposure tolerance.[1]

Physicochemical Profile

| Property | Data | Operational Implication |

| IUPAC Name | 1,1'-Bis(oxiran-2-ylmethyl)-4,4'-bipiperidine | Defines chemical structure for compatibility checks.[1] |

| CAS Number | 5696-17-3 | Unique identifier for inventory and waste tagging.[1] |

| Molecular Weight | 280.41 g/mol | Used for molarity calculations. |

| Reactivity | Bis-epoxide (Electrophilic) | High Risk: Reacts avidly with nucleophiles (DNA, proteins).[1] Susceptible to hydrolysis in aqueous solution. |

| Solubility | Soluble in DMSO, Ethanol | Protocol: Prepare stock solutions in anhydrous DMSO to prevent premature inactivation (hydrolysis). |

Mechanism of Action & Toxicity

Understanding the causality of Epipropidine's toxicity is essential for adherence to safety protocols. It functions as a bifunctional alkylating agent.[1]

The Alkylation Pathway

The epoxide rings are strained, electrophilic ethers. Upon entering a cell, these rings undergo nucleophilic attack by the N-7 position of guanine bases in DNA. Because Epipropidine has two epoxide groups, it can covalently bind to two different DNA strands simultaneously (interstrand cross-linking), preventing DNA replication and inducing apoptosis.

Figure 1: The alkylation cascade.[1] The bis-epoxide structure allows Epipropidine to "staple" DNA strands together, which is the basis of both its therapeutic potential and its extreme toxicity to healthy tissue.

Hierarchy of Controls: Engineering & PPE

Do not handle Epipropidine on an open bench. The following hierarchy must be established before the vial is opened.

Engineering Controls (Primary Barrier)[1]

-

Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Compounding Aseptic Containment Isolator (CACI).

-

Reasoning: Type B2 cabinets are 100% exhausted to the outside, preventing recirculation of volatile vapors or aerosols.

-

-

Pressure: The laboratory room should be under negative pressure relative to the corridor to contain any potential airborne release.[2]

Personal Protective Equipment (Secondary Barrier)

-

Gloves: Double-gloving is mandatory.[1]

-

Body Protection: Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with a closed front and long sleeves.[1]

-

Respiratory: If working outside a BSC (e.g., spill cleanup), a full-face respirator with P100/OV (Organic Vapor) cartridges is required.[1]

Operational Workflow: From Weighing to Waste

This workflow minimizes the risk of hydrolysis (degrading the compound) and exposure (harming the scientist).

Figure 2: Operational workflow emphasizing moisture control to preserve compound integrity and containment to ensure safety.

Detailed Protocol

-

Equilibration: Remove the vial from the freezer (-20°C). Allow it to reach room temperature inside a desiccator before opening.

-

Why? Opening a cold vial causes condensation. Water hydrolyzes the epoxide rings, inactivating the drug and creating unpredictable degradation products.

-

-

Solubilization (Stock): Dissolve Epipropidine in anhydrous DMSO .

-

Dilution (Working Solution): Dilute the DMSO stock into aqueous buffer (PBS) immediately prior to use.

-

Time Limit: Use aqueous solutions within 1 hour . The epoxide ring will slowly hydrolyze in water, losing potency.

-

-

Sharps Precautions: Use Luer-lock syringes to prevent needle detachment during injection. Do not recap needles.

Deactivation & Emergency Response

Standard "bleach" protocols are insufficient for alkylating agents. You must use a nucleophilic scavenger to chemically break the epoxide ring.

The Deactivation Solution

-

Reagent: 10% (w/v) Sodium Thiosulfate in water.[1]

-

Mechanism: The thiosulfate ion (

) is a strong nucleophile.[1] It attacks the epoxide ring, opening it and forming a non-toxic water-soluble salt.[1]

Spill Cleanup Protocol

-

Evacuate: Alert nearby personnel.

-

PPE Up: Don full PPE including double gloves and respiratory protection.

-

Contain: Cover the spill with a specialized cytotoxic spill pad or paper towels.

-

Deactivate: Gently pour 10% Sodium Thiosulfate over the pads, working from the outside in.

-

Contact Time: Allow to sit for 15–30 minutes to ensure complete chemical neutralization.

-

-

Clean: Scoop up waste and place in a yellow chemotherapy waste bin. Wash the area with soap and water (to remove thiosulfate residue) and then ethanol.

Waste Disposal[1]

-

Liquids: All stock solutions and remaining aliquots must be treated with sodium thiosulfate (1:1 ratio) for 24 hours before disposal into hazardous chemical waste.

-

Solids: Vials, tips, and gloves go into incineration-only hazardous waste containers (often labeled "Trace Chemo" or "Cytotoxic").[1]

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] Epipropidine (CID 21910).[1] PubChem Compound Summary. Retrieved February 4, 2026, from [Link][1]

-

National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Retrieved February 4, 2026, from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved February 4, 2026, from [Link][1]

-

Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate neutralization of alkylating agents/epoxides).

-

World Health Organization (WHO). (2019).[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. International Agency for Research on Cancer.[1][5] Retrieved February 4, 2026, from [Link][1]

Sources

- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www3.paho.org [www3.paho.org]

- 3. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lottechem.my [lottechem.my]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Protocol for Determining Epipropidine Cytotoxicity in Cancer Cells via Sulforhodamine B (SRB) Assay

Introduction: Mechanism and Rationale

Epipropidine is a bifunctional alkylating agent, a class of compounds that exert cytotoxic effects primarily by covalently binding to DNA.[1][2] Its two reactive epoxide groups allow it to form covalent linkages with nucleophilic sites on DNA bases, most notably the N7 position of guanine.[2] The critical cytotoxic event is the formation of interstrand cross-links (ICLs), where the agent binds to guanines on opposite DNA strands.[3][4] These ICLs physically block DNA strand separation, thereby halting essential cellular processes like DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[4] Cells that are rapidly dividing, such as cancer cells, are particularly vulnerable to this mechanism because they are more frequently engaged in DNA replication.[2]

Quantifying the cytotoxic potential of compounds like Epipropidine is a cornerstone of preclinical cancer drug discovery.[5] This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[6]

This guide provides a detailed protocol for assessing Epipropidine cytotoxicity using the Sulforhodamine B (SRB) assay. The SRB assay is a robust and widely used method for high-throughput drug screening, including at the National Cancer Institute (NCI).[7] It is a cell density determination assay based on the measurement of total cellular protein content.[8] SRB, a bright pink aminoxanthene dye, stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] The amount of bound dye is directly proportional to the cell mass, providing a reliable and sensitive measure of cell viability.[7]

Expert Insight: Why choose the SRB assay for an alkylating agent? Unlike metabolic assays (e.g., MTT), which measure the activity of mitochondrial dehydrogenases, the SRB assay quantifies total protein biomass. Electrophilic compounds like Epipropidine can potentially interfere with the enzymatic reactions of metabolic assays, leading to inaccurate or misleading results.[10] The SRB assay, being based on a direct protein stain after cell fixation, is less susceptible to such chemical interference, making it a more trustworthy choice for this class of compounds.[10]

Mechanistic Pathway of Epipropidine-Induced Cytotoxicity

The interaction of Epipropidine with a cancer cell initiates a cascade of events culminating in apoptosis. This process is driven by the cell's own DNA Damage Response (DDR) pathways.

Caption: Mechanism of Epipropidine-induced cell death.

Epipropidine forms DNA interstrand cross-links, which stall DNA replication.[3][11] This damage is recognized by the cell's DNA Damage Response (DDR) machinery, leading to the activation of key signaling kinases like ATM and ATR.[12] These kinases, in turn, activate tumor suppressor proteins such as p53, which orchestrate a halt in the cell cycle to allow time for repair.[4] If the DNA damage is too extensive to be repaired by pathways like Fanconi Anemia (FA) and Homologous Recombination (HR), the accumulation of DNA double-strand breaks and persistent signaling from p53 will trigger the apoptotic cascade, leading to programmed cell death.[3][11]

Experimental Workflow Overview

The SRB protocol follows a logical sequence of steps designed for a 96-well plate format, ensuring reproducibility and suitability for screening multiple concentrations.

Caption: Standard workflow for the SRB cytotoxicity assay.

Materials and Reagents

| Reagent/Material | Specifications | Supplier Example |

| Cell Lines | Adherent cancer cell line (e.g., HeLa, A549, MCF-7) | ATCC |

| Epipropidine | >98% Purity | Sigma-Aldrich |

| Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen-Strep | Gibco |

| 96-Well Plates | Clear, flat-bottom, tissue-culture treated | Corning |

| Trichloroacetic Acid (TCA) | ACS Grade | Fisher Scientific |

| Sulforhodamine B (SRB) | Dye content >75% | Sigma-Aldrich |

| Tris Base | ACS Grade | Sigma-Aldrich |

| Acetic Acid | Glacial, ACS Grade | Fisher Scientific |

| Vehicle (Solvent) | DMSO or sterile PBS (match Epipropidine solvent) | Sigma-Aldrich |

| Positive Control | Doxorubicin or Cisplatin | Sigma-Aldrich |

| Equipment | Multichannel pipette, Plate reader (510-540 nm), CO2 Incubator, Biosafety Cabinet | N/A |

Reagent Preparation

-

Fixation Solution (10% w/v TCA): Slowly dissolve 50 g of TCA in 300 mL of deionized water. Adjust the final volume to 500 mL. Store at 4°C. Caution: TCA is corrosive.

-

SRB Staining Solution (0.4% w/v): Dissolve 0.4 g of SRB powder in 100 mL of 1% (v/v) acetic acid. Stir until fully dissolved. Store at room temperature, protected from light.[7]

-

Wash Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water. Store at room temperature.

-

Solubilization Buffer (10 mM Tris Base): Dissolve 1.21 g of Tris base in ~900 mL of deionized water. Adjust pH to 10.5 with NaOH if necessary. Adjust final volume to 1 L. Store at room temperature.[8]

Detailed Experimental Protocol

This protocol is optimized for a 96-well format.

Part 1: Cell Seeding and Treatment

-

Cell Culture: Grow the selected adherent cancer cell line to approximately 80% confluency in a T-75 flask.[13]

-

Cell Plating: Trypsinize the cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer.

-

Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically falls between 5,000 and 20,000 cells/well.[13] Pipette 100 µL of the cell suspension into each well of a 96-well plate.

-

Expert Insight: The goal is to have the vehicle-control wells be sub-confluent (~80-90%) at the end of the assay. Over-seeding can lead to contact inhibition and reduced sensitivity, while under-seeding can result in poor signal and high variability.

-

-

Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

-

Drug Preparation: Prepare a 2X working concentration series of Epipropidine in culture medium from a high-concentration stock (e.g., in DMSO). Include a vehicle-only control and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X drug solution to each well, resulting in a final volume of 200 µL and a 1X final drug concentration. Perform in triplicate for each condition.

-

Incubation: Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.

Part 2: SRB Assay Procedure

-

Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant.[14] Incubate the plate at 4°C for 1 hour.[7][14]

-

Trustworthiness Check: The cold TCA fixes the cells to the plate and precipitates proteins. This step terminates the experiment and ensures that all cellular protein is retained for staining.[9]

-

-

Washing: Discard the supernatant and gently wash the plate four to five times with slow-running tap water or 1% acetic acid.[9][14] Remove excess water by inverting the plate and tapping it firmly on a paper towel.[14]

-

Drying: Allow the plate to air-dry completely at room temperature. This can be expedited by placing it in a 37°C incubator.[7] The fixed and dried plates can be stored indefinitely at this point.[7]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well.[14] Incubate at room temperature for 30 minutes in the dark.[7][9][14]

-

Removing Unbound Dye: Quickly discard the SRB solution. Wash the plate four times with 200 µL of 1% acetic acid per well to remove any unbound dye.[8][9] Inadequate washing is a common source of high background noise.[9]

-

Drying: Allow the plate to air-dry completely until no moisture is visible.[7]

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[9] Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.[14]

-

Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 540 nm.[7][14]

Data Analysis and Interpretation

The goal is to generate a dose-response curve and calculate the IC50 value.

Step 1: Calculate Percentage Survival

First, normalize the raw absorbance data to the control wells.

-

Formula: % Survival = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100

| Variable | Description |

| OD_sample | Absorbance of a well treated with Epipropidine. |

| OD_vehicle_control | Average absorbance of wells with cells + vehicle only (represents 100% survival). |

| OD_blank | Average absorbance of wells with medium only (no cells). |

Step 2: Plot Dose-Response Curve

Use a data analysis program (e.g., GraphPad Prism, R, or Microsoft Excel) to plot the data.

-

X-axis: Logarithm of the Epipropidine concentration (e.g., log[Molar]).[15]

-

Y-axis: Percentage Survival.

The resulting curve should be sigmoidal (S-shaped).[16]

Step 3: Determine the IC50 Value

The IC50 is the concentration of Epipropidine that corresponds to 50% survival on the Y-axis.[6]

-

Method: The most accurate way to determine the IC50 is by fitting the data to a non-linear regression model, such as a four-parameter logistic (4PL) equation.[16][17] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

-

Most scientific graphing software can perform this calculation automatically.[6] Reporting the pIC50 (-logIC50) is also common practice.[15]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background in Blank Wells | Incomplete removal of unbound SRB dye. | Ensure thorough and consistent washing with 1% acetic acid (at least 4 times).[9] |

| High Variability Between Replicates | Inconsistent cell seeding; Edge effects on the plate; Bubbles in wells. | Mix cell suspension thoroughly before and during plating. Avoid using the outer wells of the plate. Check for and remove bubbles with a sterile needle tip before reading.[18] |

| Low Signal in Control Wells | Insufficient cell number (under-seeding); Cells washed away during the procedure. | Optimize initial cell seeding density. Be gentle during washing steps; do not aim the pipette stream directly onto the cell monolayer. |

| Flat Dose-Response Curve | Drug concentration range is too high or too low; Compound is not cytotoxic to the cell line; Drug has precipitated out of solution. | Test a wider, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM). Verify compound solubility in the culture medium. |

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Ranoa, D. R. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]

-

Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

-

Gottlieb, R. A., et al. (1996). Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. PubMed. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC - PubMed Central. [Link]

-

ResearchGate. (2010). (PDF) DNA Damage Induced by Alkylating Agents and Repair Pathways. [Link]

-

ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

-

Vichai, V., & Kirtikara, K. (2006). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

-

National Institutes of Health. (2014). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. [Link]

-

GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

-

Oncohema Key. (2016). Alkylating Agents. [Link]

-

ResearchGate. (n.d.). Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. [Link]

-

MDPI. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

BosterBio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Frankfurt, O. S., et al. (1987). Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents. PubMed. [Link]

-

PNAS. (1997). Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. [Link]

-

Dr.Oracle. (n.d.). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. Retrieved from [Link]

-

YouTube. (2023). Cytotoxicity Assays: How We Test Cell Viability. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. canvaxbiotech.com [canvaxbiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. protocols.io [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. IC50 Calculator | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. creativebiolabs.net [creativebiolabs.net]

Cell-based assays for evaluating Epipropidine efficacy

Application Note: Technical Evaluation of Epipropidine: A Multi-Parametric Approach to Alkylating Efficacy

Introduction & Mechanism of Action

Epipropidine (1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine; CAS 5696-17-3) is a bis-epoxide alkylating agent.[1] Unlike nitrogen mustards that utilize chloroethyl groups, Epipropidine employs strained epoxide rings to form covalent bonds with nucleophilic centers on DNA bases, primarily the N7 position of Guanine.

The therapeutic and cytotoxic efficacy of Epipropidine relies on its ability to form DNA Interstrand Crosslinks (ICLs) . These lesions covalently link two opposite strands of the DNA helix, preventing strand separation during replication and transcription. This blockage stalls replication forks, leading to the formation of Double-Strand Breaks (DSBs) and subsequent activation of the DNA Damage Response (DDR).

To robustly evaluate Epipropidine, a single endpoint is insufficient. This guide outlines a tri-modal assessment strategy:

-

Cytotoxicity: ATP-based metabolic quantification.[1]

-

Mechanism:

-H2AX quantification for DNA damage signaling.[1] -

Functional Consequence: Cell cycle arrest analysis (G2/M block).

Visualizing the Signaling Pathway

The following diagram illustrates the cascade from Epipropidine exposure to cell fate determination.

Figure 1: Mechanism of Action.[1] Epipropidine induces crosslinks that stall replication, triggering ATR/ATM signaling, H2AX phosphorylation, and G2/M arrest.

Primary Screening: ATP-Based Cytotoxicity Assay

Objective: Determine the IC50 of Epipropidine. Rationale: Alkylating agents often exhibit "delayed cytotoxicity."[1] They require cells to attempt division to trigger toxicity.[1] Therefore, metabolic dyes (MTT/MTS) can sometimes yield false positives if the cells are metabolically active but senescent. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) for superior sensitivity and linearity.[1]

Protocol Workflow

Materials:

-

Epipropidine (Stock: 10 mM in DMSO).[1] Note: Epoxides are moisture sensitive; store desiccated at -20°C.[1]

-

Target Cells (e.g., HeLa, Jurkat, or specific resistant lines).

Step-by-Step Methodology:

-

Optimization of Seeding Density (Critical):

-

Perform a standard curve of cell number vs. luminescence.[1]

-

Select a density where cells remain in the log growth phase for 72 hours (typically 2,000–5,000 cells/well for adherent lines in 96-well plates).[1]

-

Why? If cells reach confluence before 72h, contact inhibition will arrest the cycle, protecting them from the alkylating agent (false resistance).

-

-

Compound Preparation:

-

Treatment:

-

Readout:

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL ATP detection reagent.[1] Shake orbitally (2 min).

-

Incubate 10 min (RT) to stabilize signal.

-

Read Luminescence (Integration: 0.5–1.0 sec).

-

Data Analysis:

Calculate % Viability =

Mechanistic Validation: -H2AX Immunofluorescence

Objective: Confirm that cytotoxicity is driven by DNA Double-Strand Breaks (DSBs).[1]

Rationale: Phosphorylation of Histone H2AX at Serine 139 (

Protocol Workflow

-

Seeding: Seed cells on glass coverslips or in black-walled optical 96-well plates (5,000 cells/well).

-

Treatment: Treat with Epipropidine (at IC50 and 5x IC50) for 24 hours .

-

Note: While death takes 72h, DNA damage markers peak earlier (12–24h).[1]

-

-

Fixation (Crucial for Nuclear Foci):

-

Permeabilization & Blocking:

-

Staining:

-

Imaging:

-

Image at 40x/60x magnification.

-

Quantification: Count "Foci per Nucleus." A positive hit for Epipropidine efficacy is >10 foci/nucleus in treated vs. <2 in control.[1]

-

Functional Outcome: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish cytostatic effects (arrest) from cytotoxic effects. Rationale: DNA crosslinkers characteristically cause accumulation in the G2/M phase . Cells replicate DNA (S-phase) but cannot separate chromosomes due to crosslinks, triggering the G2 checkpoint.[1]

Protocol Workflow

Materials: Propidium Iodide (PI) Staining Solution (PI + RNase A).[1]

-

Treatment: Treat cells with Epipropidine (IC50) for 24h and 48h.[1]

-

Harvesting:

-

Fixation (Ethanol Drop-wise):

-

Staining:

-

Acquisition:

-

Flow Cytometer (488 nm excitation, >575 nm emission).[1]

-

Collect 10,000 events. Use Pulse Width vs. Area to exclude doublets.

-

Expected Result:

-

Control: G1 peak dominant.

-

Epipropidine: Significant shift to 4N DNA content (G2/M arrest) followed by a Sub-G1 peak (apoptosis) at later time points.[1]

Troubleshooting & Data Integrity

| Observation | Probable Cause | Corrective Action |

| High background in ATP assay | Temperature gradients | Equilibrate plates to RT for 30 min before reading. |

| No IC50 shift (Resistance) | High cell density | Reduce seeding density; alkylators require dividing cells.[1] |

| H2AX Pan-staining (No foci) | Apoptosis (late stage) | Reduce treatment time (e.g., 24h |

| Cell Clumping in Flow Cytometry | Poor fixation technique | Add Ethanol slowly while vortexing; filter sample through 35µm mesh before running.[1] |

References

-

PubChem. (2025).[1] Epipropidine (Compound).[1][3][4][5][6][7] National Library of Medicine.[1] [Link]

-

NCI Thesaurus. (2023).[1] Epipropidine (Code C78083).[1] National Cancer Institute.[1] [Link][1][8]

-

Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual. NCBI.[1] [Link]

-

Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks. In Vivo, 22(3), 305–309.[1] [Link][1]

-

Darzynkiewicz, Z., et al. (2017).[1] Cytometry of Cell Cycle and Apoptosis. Cytometry Part A. [Link][1]

Sources

- 1. Epipropidine | C16H28N2O2 | CID 21910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worldwide.promega.com [worldwide.promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. PubChemLite - Epipropidine (C16H28N2O2) [pubchemlite.lcsb.uni.lu]

- 6. epipropidine CAS#: 5696-17-3 [m.chemicalbook.com]

- 7. Mechanisms of DNA-protein cross-link formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of chronotropic agents in cardiac Purkinje fibers. Does epinephrine act by directly modifying the external surface charge? - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography Strategies for the Quantification and Purity Assessment of Epipropidine

Introduction & Scientific Context

Epipropidine (1,1'-bis(2,3-epoxypropyl)-4,4'-bipiperidine) represents a class of bifunctional alkylating agents historically investigated for antineoplastic activity. Its mechanism of action relies on the electrophilic attack of the epoxide groups on DNA nucleophiles (specifically N7-guanine), leading to inter-strand cross-linking and cytotoxicity.